molecular formula C19H22N2O3S B6573726 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzamide CAS No. 946345-59-1

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzamide

Cat. No.: B6573726
CAS No.: 946345-59-1
M. Wt: 358.5 g/mol
InChI Key: FPXSVCASZIGIOK-UHFFFAOYSA-N
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Description

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzamide (CAS 946345-59-1) is a chemical compound with a molecular formula of C19H22N2O3S and a molecular weight of 358.46 g/mol . This synthetic small molecule features a 1,2,3,4-tetrahydroquinoline core, a privileged scaffold widely recognized in medicinal chemistry for its prevalence in numerous pharmacologically active compounds and natural products . The structure is functionalized with an ethanesulfonyl group on the tetrahydroquinoline nitrogen and a 3-methylbenzamide group at the 6-position, making it a valuable intermediate for diversity-oriented synthesis (DOS) and the exploration of new chemical space in probe and drug discovery campaigns . Tetrahydroquinoline derivatives are known to exhibit a diverse range of biological activities, and this specific amide-linked compound is of significant interest for building targeted compound libraries . Its physicochemical properties are consistent with lead-like molecules, facilitating its application in high-throughput screening and as a building block for generating more complex, fused, and bridged ring systems for probing biological pathways, including those relevant to the central nervous system (CNS) and oncology . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-3-25(23,24)21-11-5-8-15-13-17(9-10-18(15)21)20-19(22)16-7-4-6-14(2)12-16/h4,6-7,9-10,12-13H,3,5,8,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXSVCASZIGIOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Comparative Ethanesulfonylation Conditions and Yields

BaseSolventTemperatureYieldSource
TriethylamineDichloromethane0°C → RT73%
PyridineDichloromethane0°C79%
TriethylamineTHFRT100%

As shown in Table 1, pyridine at 0°C in dichloromethane achieves higher yields (79%) compared to triethylamine, likely due to its superior ability to scavenge HCl byproducts. A notable protocol involves dropwise addition of ethanesulfonyl chloride to a cooled (−5°C) mixture of tetrahydroquinoline and pyridine, followed by gradual warming to room temperature. This method minimizes side reactions such as over-sulfonation or ring oxidation. Purification via trituration with hexane or column chromatography (ethyl acetate/hexane eluent) is standard.

Amidation with 3-Methylbenzoyl Chloride

The final step couples the ethanesulfonyl-tetrahydroquinoline intermediate with 3-methylbenzoyl chloride to form the target amide. This reaction is typically conducted in anhydrous THF or dimethylformamide (DMF) using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

In a representative procedure, the intermediate (1 equiv) is dissolved in DMF, followed by sequential addition of 3-methylbenzoyl chloride (1.2 equiv), EDC (1.5 equiv), and a catalytic amount of 4-dimethylaminopyridine (DMAP). The mixture is stirred at 25°C for 12–16 hours, after which the product is extracted with ethyl acetate and purified via silica gel chromatography. Yields range from 68% to 85%, depending on the solvent and coupling agent.

Industrial-Scale Optimization Strategies

While laboratory-scale syntheses prioritize yield, industrial applications focus on cost-efficiency and scalability. Continuous flow reactors have been proposed to enhance the cyclization and sulfonation steps, reducing reaction times by 40% compared to batch processes. For example, a microreactor system operating at 100°C with a residence time of 5 minutes achieved 89% conversion in the cyclization step, though purification challenges remain.

Catalyst recycling is another area of innovation. Immobilized Lewis acids (e.g., ZnCl₂ supported on mesoporous silica) allow reuse across 5–7 cycles without significant activity loss, reducing waste generation.

Analytical Characterization and Quality Control

Post-synthesis characterization employs HPLC, NMR, and mass spectrometry to verify purity. Key spectral data include:

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.37 (t, J = 7.5 Hz, CH₂CH₃), 2.32 (s, CH₃), 3.07 (q, J = 7.5 Hz, SO₂CH₂), 7.21–7.35 (m, aromatic H).

  • HRMS : m/z calculated for C₁₉H₂₂N₂O₃S [M+H]⁺: 359.1432, found: 359.1429.

Impurity profiling identifies common byproducts such as N-desethyl derivatives (from incomplete sulfonation) and dimerized tetrahydroquinolines, which are mitigated through optimized stoichiometry and reaction monitoring .

Chemical Reactions Analysis

Types of Reactions

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.

    Substitution: The aromatic ring in the methylbenzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

The presence of the tetrahydroquinoline and sulfonyl functionalities suggests potential therapeutic applications. Compounds with similar structures have been investigated for their roles as:

  • Anticancer Agents: The unique structural features may interact with biological targets involved in cancer proliferation.
  • Neuroprotective Agents: Tetrahydroquinoline derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis.

Organic Synthesis

Due to its complex structure, N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzamide can serve as a precursor or building block in the synthesis of other biologically active compounds.

Interaction Studies

Research into the binding affinity and selectivity of this compound towards various biological targets is essential for understanding its potential therapeutic roles. Investigations may focus on:

  • Receptor Binding Studies: Evaluating how the compound interacts with specific receptors involved in disease pathways.
  • Enzyme Inhibition Studies: Assessing its ability to inhibit enzymes that play critical roles in metabolic processes.

Example Case Study: Tetrahydroquinoline Derivatives

A study on tetrahydroquinoline derivatives indicated their efficacy as anticancer agents through mechanisms involving apoptosis induction and cell cycle arrest. These findings suggest that similar compounds could exhibit therapeutic potential against various cancers.

Research Insights from Similar Compounds

Research on structurally related sulfonamides has demonstrated their effectiveness in treating bacterial infections and their role as anti-inflammatory agents. This opens avenues for exploring this compound in similar therapeutic contexts.

Mechanism of Action

The mechanism of action of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzamide involves its interaction with specific molecular targets. The ethanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The tetrahydroquinoline core may interact with biological receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The tetrahydroquinoline scaffold is a common feature among several synthesized analogs, with variations in substituents significantly altering physicochemical and biological properties. Below is a detailed comparison:

Substituent Analysis

Position 1 (Tetrahydroquinoline Core)
  • Target Compound : Ethanesulfonyl group (polar, sulfonamide functionality).
  • Compound 68 () : 1-Methylpiperidin-4-yl (lipophilic, tertiary amine).
  • Compound 71 () : 1-Methylpyrrolidin-3-yl (smaller heterocycle, increased rigidity).
  • Compound () : Cyclopropanecarbonyl (electron-withdrawing, sterically constrained).
Position 6 (Tetrahydroquinoline Core)
  • Target Compound : 3-Methylbenzamide (aromatic, moderate bulk).
  • Compounds 68–71 () : Thiophene-2-carboximidamide (planar, hydrogen-bonding capability).
  • Compound () : Thiazol-2-yl with 3-methoxy-N-methylbenzamide (heteroaromatic, enhanced electronic diversity).

Data Table: Comparative Overview

Compound Name Substituent (Position 1) Substituent (Position 6) Key Biological Activity Yield (%) Purity (%) Reference
Target Compound Ethanesulfonyl 3-Methylbenzamide Not reported N/A N/A
Compound 68 1-Methylpiperidin-4-yl Thiophene-2-carboximidamide NOS inhibition N/R >95
Compound 70 Piperidin-4-yl Thiophene-2-carboximidamide NOS inhibition 72.6 >95
Compound 71 1-Methylpyrrolidin-3-yl Thiophene-2-carboximidamide NOS inhibition 65.6 >95
Compound Cyclopropanecarbonyl Thiazol-2-yl + 3-methoxy-N-methylbenzamide Not reported N/A N/A

N/R = Not reported in evidence; N/A = Not applicable/available.

Key Research Findings

Substituent Impact on Solubility : Ethanesulfonyl (target) likely improves solubility over lipophilic piperidine/pyrrolidine groups (Compounds 68–71) but may reduce blood-brain barrier penetration .

Biological Relevance: Thiophene-2-carboximidamide analogs (Compounds 68–71) showed NOS inhibition, suggesting the target’s 3-methylbenzamide may modulate similar pathways with altered affinity .

Synthetic Flexibility: The tetrahydroquinoline core supports diverse functionalization (e.g., sulfonamides, heterocycles), as seen in ’s thiazole derivative .

Biological Activity

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a tetrahydroquinoline moiety linked to an ethanesulfonyl group and a 3-methylbenzamide. The structural characteristics contribute to its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group is known to inhibit enzymes critical for bacterial folate synthesis, such as dihydropteroate synthetase. This inhibition is significant in the context of antimicrobial activity.

Biological Activities

Research has indicated various biological activities associated with this compound:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Its mechanism involves disrupting bacterial folate synthesis pathways.
  • Anticancer Potential : Preliminary studies suggest cytotoxic effects on tumor cell lines. The exact relationship between structure and cytotoxicity remains an area for further investigation.
  • Anti-inflammatory Effects : Some derivatives of the compound exhibit anti-inflammatory properties by modulating cytokine release.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against multiple bacterial strains
AnticancerCytotoxicity observed in tumor cell lines
Anti-inflammatoryModulation of cytokine release

Case Studies

  • Antimicrobial Efficacy : In a study examining the antimicrobial properties of related compounds, this compound demonstrated significant inhibitory effects against Escherichia coli and Staphylococcus aureus. The study highlighted the importance of the sulfonamide group in enhancing antibacterial activity.
  • Cytotoxicity in Cancer Research : A comparative analysis of various tetrahydroquinoline derivatives revealed that compounds similar to this compound exhibited selective cytotoxicity towards human cancer cell lines while sparing normal cells. This suggests potential for development as a chemotherapeutic agent.

Q & A

Q. Critical Considerations :

  • Selectivity : Assess cross-reactivity with other NOS isoforms using isoform-specific assays .
  • Cellular permeability : Validate activity in cell-based models (e.g., RAW 264.7 macrophages for iNOS) to confirm bioavailability .
  • Structural analogs : Compare with thiophene-2-carboximidamide derivatives (e.g., IC₅₀ ~1–3 μM for nNOS) to infer SAR .

Advanced: What computational or crystallographic approaches are used to determine the binding mode of this compound to its biological targets?

Answer:

  • Molecular docking : Align the compound into NOS active sites (PDB: 3NR3 for nNOS) using software like AutoDock Vina. Focus on interactions with heme cofactors and arginine residues .
  • X-ray crystallography : Co-crystallize the compound with nNOS to resolve binding motifs (e.g., hydrogen bonding with Glu592). For example, related tetrahydroquinoline derivatives show hydrophobic interactions with Phe584 and π-stacking with Trp587 .
  • MD simulations : Simulate ligand-protein dynamics (e.g., 100 ns trajectories) to assess stability of key interactions .

Advanced: How do structural modifications at the ethanesulfonyl or benzamide groups influence the compound's selectivity and potency, based on SAR studies?

Answer:

  • Ethanesulfonyl group :
    • Replacing ethyl with bulkier groups (e.g., piperidin-4-yl) enhances nNOS selectivity by occupying hydrophobic pockets .
    • Sulfonyl removal reduces potency (IC₅₀ increases >10-fold), underscoring its role in hydrogen bonding .
  • Benzamide substituents :
    • 3-Methyl substitution improves metabolic stability compared to nitro or fluoro groups, as seen in RORγ inhibitors .
    • Replacing benzamide with thiophene-2-carboximidamide shifts selectivity toward nNOS over eNOS (ΔIC₅₀ ~100-fold) .
  • Tetrahydroquinoline core :
    • Saturation of the quinoline ring enhances bioavailability but reduces binding affinity in some RORγ analogs .

Advanced: How should researchers address contradictions in reported inhibitory data across studies?

Answer:

  • Assay standardization : Control variables like enzyme source (recombinant vs. tissue-derived), substrate concentration, and incubation time .
  • Data normalization : Express activity relative to positive controls (e.g., 100% inhibition by L-NAME) to minimize inter-lab variability .
  • Meta-analysis : Compare IC₅₀ values of structural analogs (e.g., SR1001 for RORγ: IC₅₀ ~1 μM vs. ML209: IC₅₀ ~500 nM) to identify trends in substituent effects .

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